N-({N'-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
Overview
Description
N-({N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves the condensation of 4-ethoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced hydrazine derivatives, and substituted benzenesulfonamides. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-({N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-({N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
- N-({N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE
- N-({N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE .
Uniqueness
The presence of the ethoxyphenyl group, in particular, provides unique electronic and steric properties that influence its behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-31-22-15-11-20(12-16-22)17-25-26-24(28)18-27(21-13-9-19(2)10-14-21)32(29,30)23-7-5-4-6-8-23/h4-17H,3,18H2,1-2H3,(H,26,28)/b25-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJDRUDRDOGBH-KOEQRZSOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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